4-Tert-butyl-3-(dimethylamino)phenol
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Overview
Description
4-Tert-butyl-3-(dimethylamino)phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-(dimethylamino)phenol can be synthesized through several methods. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted phenols .
Scientific Research Applications
4-Tert-butyl-3-(dimethylamino)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic group can participate in redox reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but differs in the position of the dimethylamino group.
4-tert-Butylphenol: Lacks the dimethylamino group and has different chemical properties and applications.
Uniqueness
4-Tert-butyl-3-(dimethylamino)phenol is unique due to the specific positioning of the tert-butyl and dimethylamino groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-tert-butyl-3-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-6-9(14)8-11(10)13(4)5/h6-8,14H,1-5H3 |
InChI Key |
NKNPURPTLYKWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)N(C)C |
Origin of Product |
United States |
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